

Spectroscopic Profile of 4-Acetylpiridine-1-carbonyl chloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Acetylpiridine-1-carbonyl chloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Acetylpiridine-1-carbonyl chloride** (CAS No: 59084-16-1), a key intermediate in various synthetic applications. Due to the limited availability of public experimental spectra, this document presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the compound's structure.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **4-Acetylpiridine-1-carbonyl chloride**.

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.8 - 4.2	Multiplet	2H	Axial H on C2, C6
~2.8 - 3.2	Multiplet	2H	Equatorial H on C2, C6
~2.5 - 2.8	Multiplet	1H	H on C4
~2.15	Singlet	3H	-C(O)CH ₃
~1.8 - 2.1	Multiplet	2H	Axial H on C3, C5
~1.5 - 1.8	Multiplet	2H	Equatorial H on C3, C5

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (ppm)	Assignment
~170 - 172	-C(O)Cl
~169	-N-C(O)CH ₃
~45 - 50	C2, C6
~40 - 45	C4
~28 - 32	C3, C5
~21	-C(O)CH ₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Functional Group
~1780 - 1815	C=O stretch (acid chloride)
~1640 - 1660	C=O stretch (amide)
~2850 - 2950	C-H stretch (aliphatic)
~1400 - 1470	C-H bend (aliphatic)
~1100 - 1300	C-N stretch

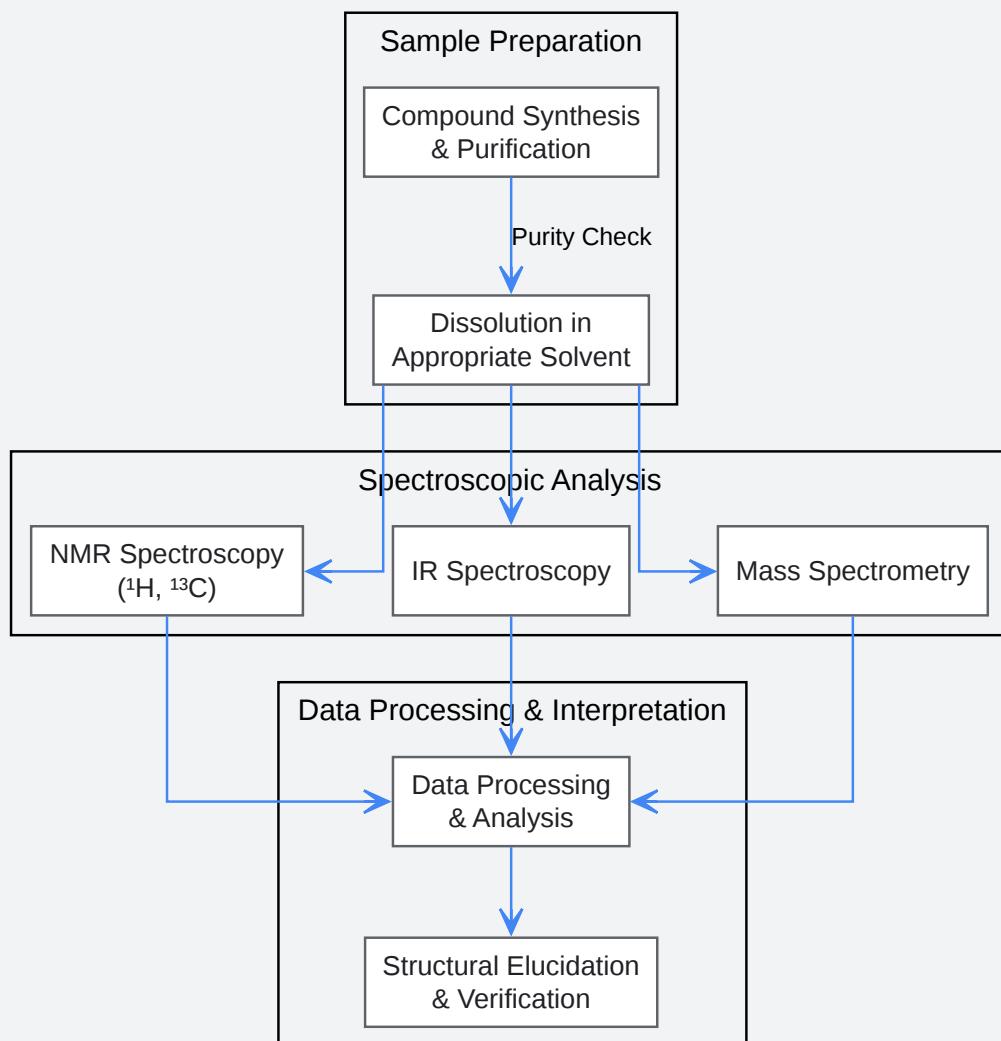
Table 4: Experimental Mass Spectrometry Data[1]

m/z	Interpretation
189	[M] ⁺ Molecular ion
126	[M - COCl] ⁺
43	[CH ₃ CO] ⁺

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4-Acetylpiridine-1-carbonyl chloride**.

General Spectroscopic Analysis Workflow

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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **4-Acetylpiridine-1-carbonyl chloride**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard single-pulse experiment.
 - Typical parameters: spectral width of 16 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Typical parameters: spectral width of 240 ppm, pulse width of 30 degrees, relaxation delay of 2 seconds, and 1024-4096 scans.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra and calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ^1H and ^{13}C).

- Integrate the signals in the ^1H NMR spectrum.

2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid **4-Acetylpiridine-1-carbonyl chloride** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquisition:
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands.

3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion electrospray ionization-mass spectrometer (ESI-MS).
- Sample Preparation (for GC-MS):

- Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS Acquisition:
 - Gas Chromatograph (GC) Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.
 - Scan Speed: 2 scans/second.
- Data Processing:
 - Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.
 - Extract the mass spectrum of the peak of interest.
 - Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with the predicted fragmentation of the proposed structure.

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References

- 1. 1-Acetyl piperidine-4-carbonyl chloride | C8H12ClNO2 | CID 100950 - PubChem
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